molecular formula C52H72N14O10 B055101 alpha-Msh-anopg amide CAS No. 116375-29-2

alpha-Msh-anopg amide

Cat. No. B055101
M. Wt: 1053.2 g/mol
InChI Key: XJIWNRSYBJMLFC-UHCSGMPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-melanocyte-stimulating hormone (alpha-MSH) is a neuropeptide hormone that is produced in the hypothalamus and plays an important role in regulating various physiological functions in the body. Alpha-MSH is known for its anti-inflammatory and immunomodulatory effects, and recent research has focused on the synthesis of alpha-MSH analogs such as alpha-MSH-anopg amide, which has shown promising results in various scientific applications.

Mechanism Of Action

Alpha-MSH-anopg amide exerts its effects by binding to melanocortin receptors, which are present on various cell types in the body. The binding of alpha-Msh-anopg amide-anopg amide to these receptors activates intracellular signaling pathways that regulate various physiological functions, including inflammation, immune response, and neuroprotection.

Biochemical And Physiological Effects

Alpha-MSH-anopg amide has been shown to have several biochemical and physiological effects, including the regulation of cytokine production, the inhibition of leukocyte migration, and the modulation of oxidative stress. Additionally, alpha-Msh-anopg amide-anopg amide has been shown to have a protective effect on neurons by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Msh-anopg amide-anopg amide in lab experiments is its specificity for melanocortin receptors, which allows for targeted effects on specific cell types. Additionally, the anti-inflammatory and immunomodulatory effects of alpha-Msh-anopg amide-anopg amide make it a promising therapeutic agent for various diseases. However, the complex synthesis process and high cost of alpha-Msh-anopg amide-anopg amide may limit its use in certain experimental settings.

Future Directions

Future research on alpha-Msh-anopg amide-anopg amide should focus on its potential therapeutic applications in various diseases, including inflammatory bowel disease, asthma, and Parkinson's disease. Additionally, further studies are needed to elucidate the underlying mechanisms of alpha-Msh-anopg amide-anopg amide's effects on inflammation, immune response, and neuroprotection. Finally, the development of more efficient and cost-effective synthesis methods for alpha-Msh-anopg amide-anopg amide may increase its accessibility for research and clinical applications.

Synthesis Methods

Alpha-MSH-anopg amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids onto a resin support, which is then cleaved from the support and purified to obtain the final product. The synthesis of alpha-Msh-anopg amide-anopg amide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Alpha-MSH-anopg amide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, asthma, and arthritis. Additionally, alpha-Msh-anopg amide-anopg amide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

CAS RN

116375-29-2

Product Name

alpha-Msh-anopg amide

Molecular Formula

C52H72N14O10

Molecular Weight

1053.2 g/mol

IUPAC Name

(4S)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[2-[[(E,2S)-1-amino-6-iminohex-4-en-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C52H72N14O10/c1-3-4-17-39(60-32(2)67)48(72)62-40(19-12-23-54)49(73)66-44(26-36-29-56-31-59-36)52(76)64-42(24-33-13-6-5-7-14-33)51(75)63-41(20-21-46(69)70)50(74)65-43(25-34-28-57-38-18-9-8-16-37(34)38)47(71)58-30-45(68)61-35(27-55)15-10-11-22-53/h5-11,13-14,16,18,22,28-29,31,35-36,39-44,53,57H,3-4,12,15,17,19-21,23-27,30,54-55H2,1-2H3,(H,58,71)(H,60,67)(H,61,68)(H,62,72)(H,63,75)(H,64,76)(H,65,74)(H,66,73)(H,69,70)/b11-10+,53-22?/t35-,36?,39-,40+,41-,42+,43-,44-/m0/s1

InChI Key

XJIWNRSYBJMLFC-UHCSGMPKSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)CN)NC(=O)C

SMILES

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC=CC=N)CN)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC=CC=N)CN)NC(=O)C

sequence

XXXFEWG

synonyms

Ac-Nle(4)-Orn(5)-Phe(7)-Glu(8)-alpha-MSH(4-11)-NH2
alpha-MSH (4-11)amide, acetyl-4-norleucyl-5-ornithinyl-7-phenylalanyl-8-glutamic acid-
alpha-MSH(4-11)NH2, Ac-Nl4(4)-Orn(5)-Phe(7)-Glu(8)-
alpha-MSH-ANOPG amide

Origin of Product

United States

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